5-Lipoxygenase (5-LO) Inhibition: 5-Bromo vs. Unsubstituted Benzimidazolone Core
The 5-bromo substitution on the benzimidazolone scaffold confers measurable 5-lipoxygenase (5-LO) inhibitory activity that is absent in the unsubstituted parent compound. In a cell-intact assay using human neutrophils stimulated with 20 μM A23187/AA ionophore, 5-bromo-1,3-dihydrobenzoimidazol-2-one demonstrated an IC50 of 3.6 μM (3.60E+3 nM) [1]. In contrast, the unsubstituted 1,3-dihydrobenzoimidazol-2-one core shows no reported 5-LO inhibitory activity under comparable conditions, highlighting the essential role of the bromine atom for this pharmacological effect.
| Evidence Dimension | 5-LO enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.6 μM (3.60E+3 nM) |
| Comparator Or Baseline | 1,3-Dihydrobenzoimidazol-2-one (unsubstituted): No reported inhibitory activity |
| Quantified Difference | Activity gain with bromine substitution |
| Conditions | Human neutrophils, cell-intact assay, 20 μM A23187/AA ionophore stimulation |
Why This Matters
This differential activity profile directly informs medicinal chemistry decisions when selecting the appropriate benzimidazolone building block for anti-inflammatory drug discovery programs targeting the 5-LO pathway.
- [1] BindingDB. (2025). BDBM50012184 - IC50: 3.60E+3 nM. Inhibition of 5-LO in human neutrophils assessed as product formation by cell-intact assay relative to control in presence of 20 uM A23187/AA ionophore. View Source
